2-Amino-5-bromo-N-isopropylbenzamide
Overview
Description
“2-Amino-5-bromo-N-isopropylbenzamide” is a chemical compound with the molecular formula C10H13BrN2O . It is a derivative of benzamide, which is an important class of compounds in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-bromo-N-isopropylbenzamide” consists of a benzene ring substituted with an amide group, a bromine atom, and an isopropyl group . The exact 3D structure could not be found in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-bromo-N-isopropylbenzamide” include a molecular weight of 276.557 Da and a monoisotopic mass of 274.971252 Da . Other properties such as solubility, melting point, and boiling point are not available in the current resources.Scientific Research Applications
Synthesis of Derivatives and Compounds
Pharmacological Research
In pharmacological research, derivatives of 2-Amino-5-bromo-N-isopropylbenzamide have been explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). This application is evident in studies evaluating nitrogen mustard analogues derived from related compounds for their cytotoxicity in specific cell lines, highlighting the compound's relevance in cancer research (Friedlos, Denny, Palmer, & Springer, 1997).
Chemical Research and Material Science
The compound's derivatives are also significant in chemical research and material science. For example, the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of 2-Amino-5-bromo-N-isopropylbenzamide showcases its utility in developing new materials and processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Mechanism of Action
Target of Action
It is known that similar compounds, such as bromopride, are dopamine antagonists and are used as antiemetics .
Mode of Action
Based on its structural similarity to bromopride, it may interact with dopamine receptors, leading to changes in neurotransmitter levels and subsequent physiological effects .
Biochemical Pathways
Related compounds have been shown to inhibit tyrosinase, a key enzyme in the melanogenesis pathway .
Pharmacokinetics
It is known that the compound has a boiling point of 2912±250℃ (760 Torr) and a density of 1698±006 g/cm3 (20 ºC 760 Torr) . These properties may influence its bioavailability.
Result of Action
Related compounds have been shown to have tyrosinase inhibitory activities, which can lead to decreased melanin production .
properties
IUPAC Name |
2-amino-5-bromo-N-propan-2-ylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBOLMMQLBCXEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromo-N-isopropylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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